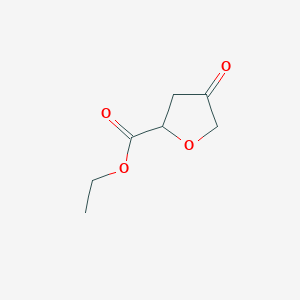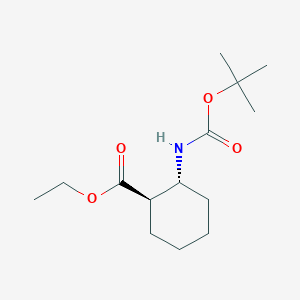
Ethyl 2-(hydroxymethyl)nicotinate
Vue d'ensemble
Description
Ethyl 2-(hydroxymethyl)nicotinate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Binding to and Hydrolysis by Human Serum Albumin : Nicotinate esters, including derivatives of Ethyl 2-(hydroxymethyl)nicotinate, have been studied for their binding to and hydrolysis by human serum albumin. Some esters were found to be bound but not hydrolysed, while others displayed the opposite behavior (Steiner, Mayer, & Testa, 1992).
Retinoprotective Effects : 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a related compound, has demonstrated retinoprotective effects in a rat model of retinal ischemia–reperfusion. This suggests potential applications in improving retinal microcirculation and resistance to ischemia (Peresypkina et al., 2020).
Synthesis and Structural Analysis : The synthesis and structural determination of various nicotinate esters, including ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, have been explored, providing insights into their potential applications in chemical and pharmaceutical fields (Zhou et al., 2008).
Photoreactivity in Different Solvents : The photoreactivity of nicotinic acid and its derivatives, including this compound, varies depending on the solvent and acidity of the solution. This has implications for their use in photochemical applications (Takeuchi et al., 1974).
Potential in Pharmacology : Ethyl nicotinate has been investigated for its potential in pharmacology, particularly as a potent attractant for certain insects in peaches and apricots, indicating its utility in agricultural applications (Penman et al., 1982).
Synthesis of Nicorandil : Ethyl nicotinate has been used as a raw material in the synthesis of Nicorandil, a vasodilator drug. This showcases its role in the production of important pharmaceutical compounds (Ungureanu & Danila, 2001).
Transport and Metabolism in Skin : Studies have compared the characteristics of skin permeation and metabolism of ethyl nicotinate among humans and various animal models, which is crucial for understanding its dermatological applications (Rittirod et al., 1997).
Propriétés
IUPAC Name |
ethyl 2-(hydroxymethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)7-4-3-5-10-8(7)6-11/h3-5,11H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROQWMABGUAJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





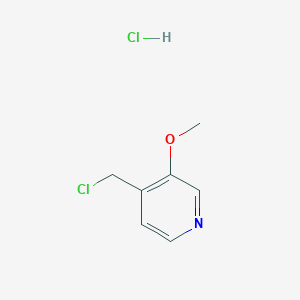


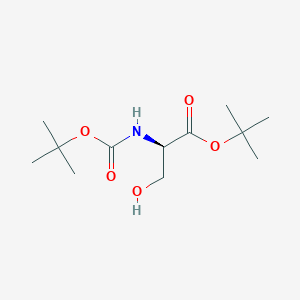
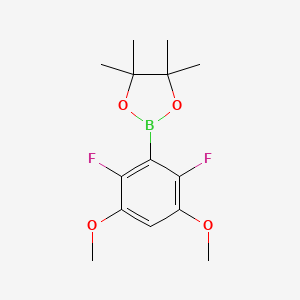
![4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053799.png)



